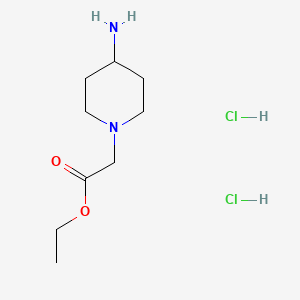

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride

Description

Properties

IUPAC Name |

ethyl 2-(4-aminopiperidin-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.2ClH/c1-2-13-9(12)7-11-5-3-8(10)4-6-11;;/h8H,2-7,10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYKDMDTIUGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Ethyl Haloacetate Intermediates

A widely employed method involves the reaction of 4-aminopiperidine with ethyl haloacetates (e.g., ethyl chloroacetate or ethyl bromoacetate) in polar aprotic solvents. For example, ethyl chloroacetate reacts with 4-aminopiperidine in tetrahydrofuran (THF) at 20–30°C, yielding the free base of ethyl 2-(4-aminopiperidin-1-yl)acetate. The reaction proceeds via nucleophilic substitution, where the piperidine’s secondary amine attacks the electrophilic carbon of the haloacetate.

Key Parameters :

Salt Formation with Hydrochloric Acid

The free base is converted to its dihydrochloride salt by treatment with concentrated hydrochloric acid (HCl) in ethanol or 1,4-dioxane. For instance, dissolving the free base in 1,4-dioxane and adding 4N HCl generates a precipitate, which is filtered and washed with toluene to obtain the dihydrochloride form.

Optimized Conditions :

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial processes favor continuous flow reactors to enhance reproducibility and yield. A patented method describes the use of a tubular reactor where 4-aminopiperidine and ethyl chloroacetate are mixed at a 1:1.1 molar ratio in THF, with residence times of 30–60 minutes. The output is directly quenched with HCl to precipitate the dihydrochloride salt.

Advantages :

Crystallization and Drying

The crude product is purified via antisolvent crystallization using toluene or methyl tert-butyl ether (MTBE). Crystals are isolated via vacuum filtration and dried under reduced pressure (40–50°C, 24 hours) to achieve a moisture content of <0.5%.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction kinetics:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 4 | 82 | 97 |

| Acetonitrile | 3.5 | 85 | 98 |

| DMF | 6 | 78 | 95 |

Catalytic Enhancements

The addition of triethylamine (TEA) as a base accelerates the substitution reaction by deprotonating the amine, increasing nucleophilicity. For example, 1.1 equivalents of TEA in acetonitrile reduce reaction time by 30%.

Analytical Characterization

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Employed in the study of biological processes and interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Structural Features Influencing Bioactivity

- Piperidine Core: The 4-aminopiperidine group enables hydrogen bonding and receptor interactions, common in central nervous system (CNS) and metabolic drugs.

- Ethyl Ester Group : Improves membrane permeability compared to carboxylic acid counterparts.

- Dihydrochloride Salt: Enhances solubility (e.g., ~10-fold higher in water than the free base) and stability, a strategy shared with analogues like 2-(4-aminopiperidin-1-yl)ethanol dihydrochloride .

Comparison Table: Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride vs. Analogues

Solubility and Salt Form Comparisons

- Hydrochloride Salts: Compounds like this compound and its analogues prioritize hydrochloride salts for improved bioavailability. For example, the free base of 4-aminopiperidine derivatives often has solubility <10 mg/mL, while dihydrochloride forms exceed 40 mg/mL .

- Hygroscopicity: The dihydrochloride form reduces hygroscopicity, a challenge in free-base piperidines like 4-aminopiperidine .

Biological Activity

Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an ethyl acetate moiety and an amino group on the piperidine ring. This structural configuration contributes to its solubility and ability to penetrate biological membranes, which is crucial for its pharmacological activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate receptor activity or enzyme function, influencing various biochemical pathways. Key mechanisms include:

- Receptor Binding : The compound has been shown to bind to certain neurotransmitter receptors, potentially affecting neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug metabolism and efficacy.

Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antiparasitic agent. It has demonstrated efficacy against Cryptosporidium species in vitro, showing significant potency with an EC50 value of approximately 2.1 μM. This activity is particularly notable given the challenges associated with treating cryptosporidiosis, a disease caused by these parasites .

Anticancer Potential

Research indicates that derivatives of piperidine compounds, including this compound, exhibit anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity against specific cancer types.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antiparasitic | EC50 = 2.1 μM against C. parvum | |

| Anticancer | Induces apoptosis in FaDu cells | |

| Enzyme Inhibition | Modulates activity of key metabolic enzymes |

Safety and Toxicity Profile

While this compound shows promising biological activity, its safety profile must be thoroughly evaluated. Initial studies indicate a narrow therapeutic index for related compounds, particularly concerning cardiotoxicity linked to hERG channel inhibition . Further investigations are needed to assess the long-term effects and potential side effects associated with its use.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for Ethyl 2-(4-aminopiperidin-1-yl)acetate dihydrochloride to ensure long-term stability?

- Methodological Answer : The compound should be stored at -20°C in a tightly sealed container to prevent degradation. Stability data indicate a shelf life of ≥5 years under these conditions. Researchers should avoid repeated freeze-thaw cycles and monitor for changes in physical appearance (e.g., discoloration) or solubility .

Table 1: Key Stability Parameters

| Parameter | Value/Recommendation | Source ID |

|---|---|---|

| Storage Temperature | -20°C | |

| Stability Duration | ≥5 years | |

| Purity Threshold | ≥98% |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid :

- Skin Contact : Wash immediately with soap and water for ≥15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicology : Due to insufficient toxicological data, treat the compound as hazardous. Work in a fume hood and avoid inhalation or ingestion .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer : Use UV-Vis spectroscopy (λmax = 255 nm) for preliminary identification . Confirm the structure via NMR (¹H and ¹³C) and mass spectrometry (ESI-MS) to verify the molecular ion peak and fragmentation patterns. Compare results with certified reference standards (e.g., CAS-linked databases) .

Advanced Research Questions

Q. What analytical strategies are employed to validate purity and detect impurities?

- Methodological Answer :

-

HPLC-UV/HRMS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify using external calibration curves .

-

Impurity Profiling : Cross-reference with pharmacopeial impurity standards (e.g., Cetirizine-related compounds) to identify byproducts like unreacted intermediates or degradation products .

Table 2: Common Impurities and Detection Methods

Impurity Type Detection Method Source ID Unreacted intermediates HPLC-UV (retention time) Degradation products HRMS (exact mass matching)

Q. How can researchers optimize synthetic routes to minimize byproduct formation?

- Methodological Answer :

- Retrosynthetic Analysis : Break down the target molecule into 4-aminopiperidine and ethyl chloroacetate precursors. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor nucleophilic substitution over side reactions .

- Byproduct Mitigation : Monitor reaction progress via TLC or in-situ IR spectroscopy. Use scavenger resins to trap excess reagents .

Q. What computational tools are used to predict the compound’s physicochemical properties?

- Methodological Answer :

- Software : Employ Schrödinger Suite or ADMET Predictor to estimate logP, pKa, and solubility.

- Validation : Compare predicted values (e.g., logP ≈ 1.2) with experimental data from HPLC-derived hydrophobicity indices .

Data Contradictions and Resolution

- Stability vs. Storage Conditions : While specifies -20°C storage, other piperidine derivatives (e.g., 2-(4-aminopiperidin-1-yl)ethanol dihydrochloride) show stability at 4°C . Researchers should conduct accelerated stability studies (40°C/75% RH for 6 months) to validate optimal conditions for their specific batch .

Key Research Gaps

- Toxicological Data : Limited information on acute/chronic toxicity necessitates in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

- Structural-Activity Relationships (SAR) : Further exploration of the 4-aminopiperidine moiety’s role in biological activity (e.g., receptor binding) is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.